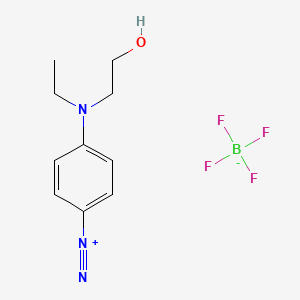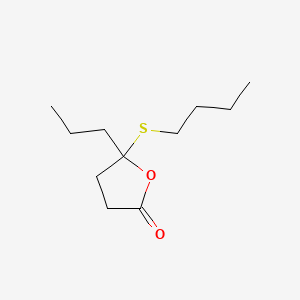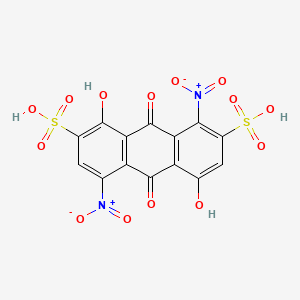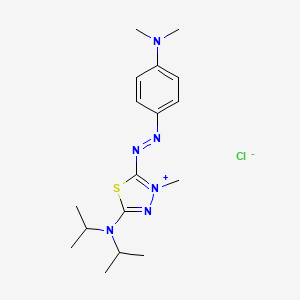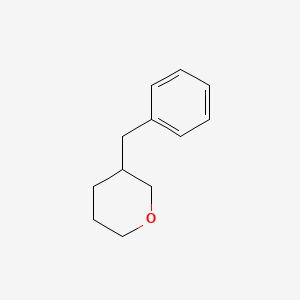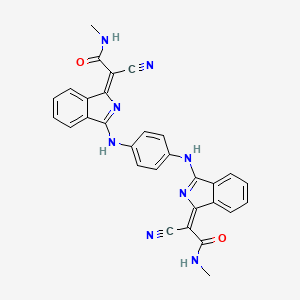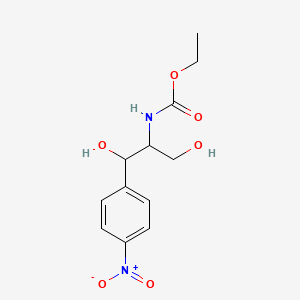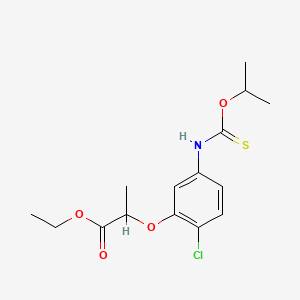
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is a complex organic compound with the molecular formula C15H20ClNO4S . This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a thioxomethylamino substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester typically involves multiple steps. The process begins with the chlorination of a phenoxy compound, followed by the introduction of a thioxomethylamino group. The final step involves esterification with propanoic acid. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. This method enhances the efficiency and safety of the production process. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are typically carried out under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, methyl ester
- Propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, butyl ester
Uniqueness
Compared to similar compounds, propanoic acid, 2-(2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)phenoxy)-, ethyl ester exhibits unique properties due to its specific ester group. This affects its solubility, reactivity, and biological activity, making it suitable for particular applications where other esters may not be as effective .
Eigenschaften
CAS-Nummer |
165549-93-9 |
|---|---|
Molekularformel |
C15H20ClNO4S |
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
ethyl 2-[2-chloro-5-(propan-2-yloxycarbothioylamino)phenoxy]propanoate |
InChI |
InChI=1S/C15H20ClNO4S/c1-5-19-14(18)10(4)21-13-8-11(6-7-12(13)16)17-15(22)20-9(2)3/h6-10H,5H2,1-4H3,(H,17,22) |
InChI-Schlüssel |
FNQAVNUUDDFTBD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)OC1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


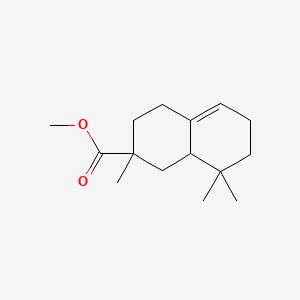
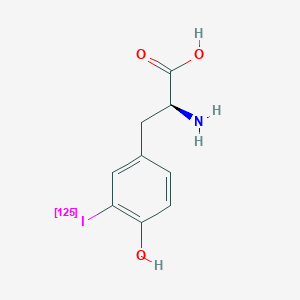
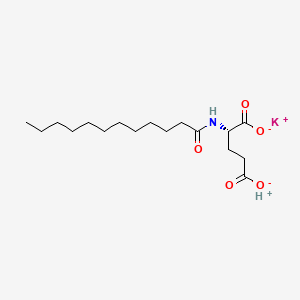
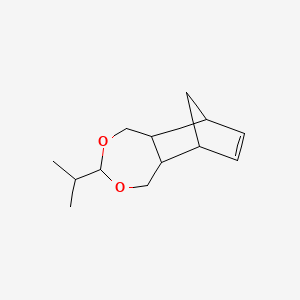
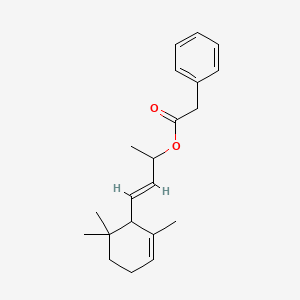
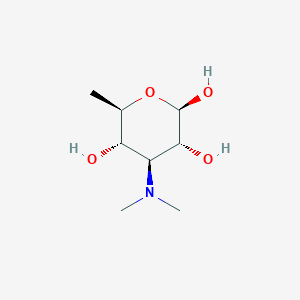
![10-[(1,3-Dimethyl-3-pyrrolidinyl)methyl]-10H-phenothiazine monohydrochloride](/img/structure/B15181393.png)
